molecular formula C9H9ClO2 B1307944 2-(2-Chloroethoxy)benzaldehyde CAS No. 54373-14-7

2-(2-Chloroethoxy)benzaldehyde

Cat. No. B1307944
Key on ui cas rn: 54373-14-7
M. Wt: 184.62 g/mol
InChI Key: VJQZLVZNOAKWKJ-UHFFFAOYSA-N
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Patent
US04777178

Procedure details

40.0 g of 2- hydroxybenzaldehyde, 84 g of 1-chloro-2-tosyloxyethane and 50 g of potassium carbonate are added to 270 ml of dimethylformamide, and the mixture is stirred at room temperature for 3 days. After the reaction, half of the solvent is distilled off under reduced pressure. About 600 ml of water are added to the residue, and the mixture is extracted with ether. The extract is washed with 10% sodium hydroxide solution and water, dried and then distilled to remove the solvent. The residue is distilled at 116°-118° C./0.2-0.3 mmHg to give 2-(2-chloroethyloxy)benzaldehyde (51.9 g, yield: 86%) as a coloress oil. The properties of this compound are the same as those disclosed in J.O.C., 18, 1380-1402 (1953).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:10][CH2:11][CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:10][CH2:11][CH2:12][O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Name
Quantity
84 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
270 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction, half of the solvent
DISTILLATION
Type
DISTILLATION
Details
is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
About 600 ml of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The extract is washed with 10% sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 116°-118° C./0.2-0.3 mmHg

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClCCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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